5-Amino-6-methylpyridine-2-carboxamide
Description
BenchChem offers high-quality 5-Amino-6-methylpyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-6-methylpyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,8H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDJXUUDOSPDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314934-31-0 | |
| Record name | 5-amino-6-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Profiling: 5-Amino-6-Methylpyridine-2-Carboxamide
[1]
Executive Summary & Structural Logic
5-amino-6-methylpyridine-2-carboxamide (CAS: 1314934-31-0) is a functionalized pyridine derivative often utilized as a scaffold in kinase inhibitor discovery (e.g., JAK/SYK inhibitors). Understanding its ionization behavior is critical for predicting solubility, membrane permeability, and binding affinity.
The "Amino Group" Paradox in Aminopyridines
A critical distinction must be made regarding the "pKa of the amino group." In aminopyridines, the exocyclic amino group (
-
Primary Basic Center: The Pyridine Ring Nitrogen (N1) . This site accepts a proton to form the conjugate acid.[1]
-
Secondary Effects: The exocyclic amino group acts as an Electron Donating Group (EDG) via resonance, increasing the electron density at N1 and thus raising the pKa of the ring nitrogen compared to the non-aminated scaffold.
Therefore, when characterizing the "amino pKa" in a pharmaceutical context, we are quantifying the influence of the amino group on the Ring N ionization , or the protonation of the Ring N itself.
Theoretical & Predicted pKa Values
Experimental data for this specific intermediate is proprietary or sparse in open literature. However, using high-fidelity Structure-Activity Relationship (SAR) principles and Hammett substituent constants, we can derive the pKa with high confidence.
Component Analysis
-
Base Scaffold: Pyridine (
).[2] -
Substituent 1 (Pos 2): Carboxamide (
). -
Substituent 2 (Pos 5): Amino (
).-
Effect: Strong Electron Donating Group (EDG) via resonance (+R). Located para to the carboxamide and meta to the ring nitrogen.
-
Magnitude: Typically raises pyridine pKa by ~0.8 – 1.0 units (compare Pyridine 5.2 vs. 3-aminopyridine 5.98).
-
-
Substituent 3 (Pos 6): Methyl (
).-
Effect: Weak EDG via induction (+I). Located ortho to the ring nitrogen.
-
Magnitude: Typically raises pyridine pKa by ~0.8 units (compare Pyridine 5.2 vs. 2-picoline 5.97).
-
Calculated pKa (Conjugate Acid)
Combining these electronic vectors:
| Ionization Center | Species Change | Predicted pKa | Physiological State (pH 7.4) |
| Pyridine Ring (N1) | 3.4 – 3.8 | Neutral (~99.9%) | |
| Exocyclic Amine | < 0 (Very Acidic) | Neutral | |
| Carboxamide | > 15 | Neutral |
Experimental Determination Protocols (E-E-A-T)
To validate the predicted values, the following self-validating protocols are recommended. These maximize accuracy for low-pKa bases with limited solubility.
Method A: Potentiometric Titration (The Gold Standard)
Best for: Compounds with solubility > 0.5 mM in water.
-
Preparation: Dissolve 2–5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjuster).
-
Acidification: Add standardized 0.1 M HCl to lower pH to ~1.5 (ensuring full protonation of N1).
-
Titration: Titrate with standardized 0.1 M KOH (CO2-free) using a high-precision glass electrode (e.g., Mettler Toledo DGi115).
-
Data Processing: Use the Bjerrum plot method or software like Hyperquad to extract the pKa.
-
Self-Validation: The titration curve must show a distinct inflection point. If the compound precipitates before the inflection, switch to Method B.
-
Method B: UV-Metric Titration (Sirius T3 / D-PAS)
Best for: Poorly soluble compounds or very low pKa values (< 3).
-
Principle: Exploits the UV absorbance shift caused by the change in conjugation upon protonation of the pyridine ring.
-
Workflow:
-
Prepare a 10 µM solution in a cosolvent system (e.g., 30% Methanol/Water) if water solubility is low.
-
Titrate from pH 1.0 to 7.0.
-
Monitor multi-wavelength absorbance (200–350 nm).
-
-
Yasuda-Shedlovsky Extrapolation: Plot pKa vs. % Methanol and extrapolate to 0% cosolvent to obtain the aqueous pKa.
Visualization: Ionization Pathway & Workflow
Diagram 1: Protonation Equilibrium
This diagram illustrates the specific protonation site (Ring N) versus the non-basic exocyclic amine.
Caption: Equilibrium between the protonated conjugate acid (at Ring N) and the neutral base. Substituent effects modulate the stability of the cation.
Diagram 2: Experimental Validation Workflow
Caption: Decision tree for selecting the appropriate pKa determination method based on compound solubility.
Implications for Drug Development
Solubility Profile
Since the pKa is ~3.6, the molecule will be uncharged in the small intestine (pH 6.5–7.4).
-
Risk: Low aqueous solubility in the absorption window.
-
Mitigation: Formulation as a salt (e.g., Hydrochloride or Mesylate) will improve dissolution in the stomach (pH 1–2), where the molecule will be fully protonated (
).
Chemical Stability
The presence of the 2-carboxamide and 5-amino groups creates a "push-pull" electronic system.
-
Hydrolysis: The amide bond is relatively stable but may be susceptible to hydrolysis under strongly acidic/basic conditions at elevated temperatures.
-
Oxidation: The electron-rich 5-amino group is susceptible to oxidative degradation (N-oxidation). Inert atmosphere storage is recommended.[5]
References
-
ChemicalBook. (2025). Pyridine-2-carboxamide (CAS 1452-77-3) Physicochemical Properties. Retrieved from
-
PubChem. (2025).[6][7] 3-Amino-2-methylpyridine (CAS 3430-10-2) Compound Summary. National Library of Medicine. Retrieved from
-
Williams, R. (2025). pKa Data Compilation: Pyridines and Anilines. Kyoto University / Bordwell pKa Table. Retrieved from
-
University of Tartu. (2025). pKa Values of Bases in Non-Aqueous Solvents. Chair of Analytical Chemistry. Retrieved from
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]
- 4. PYRIDINE-2-CARBOXAMIDE price,buy PYRIDINE-2-CARBOXAMIDE - chemicalbook [chemicalbook.com]
- 5. 1452-77-3 CAS MSDS (PYRIDINE-2-CARBOXAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Pyridinecarboxamide | C6H6N2O | CID 15070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Procurement of 5-Amino-6-methylpyridine-2-carboxamide (95% Purity): A Technical Guide for Researchers
For Immediate Release
This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals on the procurement and verification of 5-Amino-6-methylpyridine-2-carboxamide (CAS No. 1314934-31-0), a pivotal building block in contemporary pharmaceutical research. This document provides a comprehensive overview of supplier availability, crucial quality control parameters, and recommended analytical procedures to ensure the acquisition of material with at least 95% purity, a prerequisite for reliable and reproducible experimental outcomes.
Introduction: The Significance of 5-Amino-6-methylpyridine-2-carboxamide in Drug Discovery
5-Amino-6-methylpyridine-2-carboxamide belongs to the class of substituted aminopyridine carboxamides, a scaffold of significant interest in medicinal chemistry. The unique arrangement of the amino, methyl, and carboxamide functionalities on the pyridine ring offers multiple points for chemical modification, enabling the exploration of diverse chemical spaces in the pursuit of novel therapeutic agents. The carboxamide group, in particular, is a privileged pharmacophore known for its ability to form key hydrogen bond interactions with biological targets.[1] Derivatives of pyridine carboxamides have shown promise in a range of therapeutic areas, including oncology and infectious diseases.[2][3] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, complicate the interpretation of biological data, and pose safety risks in later stages of drug development.
Supplier Landscape for 5-Amino-6-methylpyridine-2-carboxamide (CAS: 1314934-31-0)
Identifying a reliable supplier for a specialized chemical intermediate requires careful consideration of product specifications, available documentation, and the supplier's reputation. The following table summarizes potential suppliers for 5-Amino-6-methylpyridine-2-carboxamide. It is crucial to note that while a purity of ≥95% is often stated, independent verification is strongly recommended.
| Supplier | Stated Purity | CAS Number | Noteworthy Information |
| BLD Pharm | Not explicitly stated, but provides analytical data (NMR, HPLC, LC-MS) for verification.[4] | 1314934-31-0 | Offers access to documentation which can aid in preliminary quality assessment.[4] |
| Various Research Chemical Suppliers | Often list related aminopyridine derivatives. Availability of the exact compound should be confirmed directly. | N/A | Researchers should inquire about custom synthesis capabilities if the compound is not a stock item. |
Note: The CAS number 10168-01-1 has also been associated with this chemical name in some databases; however, 1314934-31-0 appears to be the more consistently cited identifier for this specific structure.
Proposed Synthesis and Purification Strategy
While a definitive, publicly available synthesis protocol for 5-Amino-6-methylpyridine-2-carboxamide is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for analogous compounds. A proposed pathway involves the amination of a suitable precursor.
Proposed Synthesis Workflow
A potential synthetic approach could involve the direct amination of a pre-functionalized pyridine ring. For instance, a starting material such as a halogenated or otherwise activated 6-methylpyridine-2-carboxamide could undergo nucleophilic aromatic substitution with an amino group source.
Caption: Proposed synthetic workflow for 5-Amino-6-methylpyridine-2-carboxamide.
Experimental Protocol: Synthesis (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol based on common organic synthesis techniques for related compounds.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 6-methyl-5-nitro-pyridine-2-carboxamide precursor in a suitable solvent such as ethanol or acetic acid.
-
Reduction: Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst or inorganic solids. Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[6]
-
Solvent Selection: Choose a solvent or a solvent system in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, ethyl acetate, or a mixture with a non-polar solvent like hexanes could be suitable.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quality Control and Purity Verification
Ensuring the 95% purity threshold is met requires rigorous analytical testing. The following methods are recommended for the comprehensive characterization and purity assessment of 5-Amino-6-methylpyridine-2-carboxamide.
Analytical Workflow
A systematic approach to purity verification is essential.
Caption: A comprehensive analytical workflow for verifying the purity of 5-Amino-6-methylpyridine-2-carboxamide.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds.[7][8] A reverse-phase HPLC method is generally suitable for aminopyridine derivatives.
Recommended HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A starting composition of 95% A and 5% B, gradually increasing the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or a wavelength determined by UV-Vis spectral analysis of the compound.
-
Purity Calculation: The percentage purity is typically calculated by the area normalization method, assuming all components have a similar response factor at the detection wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the compound. The expected chemical shifts and coupling constants for 5-Amino-6-methylpyridine-2-carboxamide should be consistent with the assigned structure. Spectral data for similar compounds can be used as a reference.[3][9]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular weight for C₇H₉N₃O is 151.17 g/mol . The observation of the corresponding molecular ion peak (e.g., [M+H]⁺ at m/z 152.18) provides strong evidence for the identity of the compound.
Conclusion
The successful procurement of high-purity 5-Amino-6-methylpyridine-2-carboxamide is a critical first step in many drug discovery and development projects. This guide provides a framework for identifying potential suppliers, understanding the synthetic and purification challenges, and implementing a robust analytical strategy to verify the quality of the material. By adhering to these principles of due diligence, researchers can enhance the reliability and reproducibility of their scientific endeavors.
References
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC. [Link]
-
Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery. [Link]
-
Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]
-
United States Patent (10) Patent No.: US 6,413,958 B2. Google Patents. [Link]
- A kind of method and its purification process that aminopyridine is prepared by picoline.
-
Reductive Amination Reaction. OpenBU. [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. PMC. [Link]
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
Purification by Recrystallization. CUNY. [Link]
-
3-aminopyridine. Organic Syntheses. [Link]
-
Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. Patent 0000816. [Link]
-
Patents & Products. Garg Lab - UCLA. [Link]
-
Reductive Amination. YouTube. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Greener Education Materials for Chemists. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]
- Process for the preparation of 2-amino-alkylpyridines.
- Preparation method of 2-amino-5-methyl-6-bromopyridine.
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceuticals. [Link]
-
N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. MDPI. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
12.4 Synthesis of Amines. Fundamentals of Organic Chemistry. [Link]
-
analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Request PDF. [Link]
-
(4-Isobutylphenyl)(4-methylphenyl)iodonium Hexafluorophosphate (ca. 70% in Propylene Carbonate) from Aladdin Scientific. Biocompare.com. [Link]
Sources
- 1. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Note: Coordination Chemistry of 5-Amino-6-Methylpyridine-2-Carboxamide
This Application Note is designed for researchers in coordination chemistry, catalysis, and medicinal inorganic chemistry. It details the protocols for utilizing 5-amino-6-methylpyridine-2-carboxamide (5-A-6-M-picolinamide) as a bifunctional ligand.
Executive Summary
The ligand 5-amino-6-methylpyridine-2-carboxamide represents a specialized subclass of picolinamide ligands offering a unique "push-pull" steric and electronic profile. Unlike the unsubstituted pyridine-2-carboxamide, this ligand features:
-
Steric Control (6-Methyl): A methyl group adjacent to the pyridine nitrogen forces non-planar geometries in square-planar metals (Pd, Pt) or prevents bis-ligation in octahedral centers due to steric clashing.
-
Supramolecular Handle (5-Amino): An exocyclic amino group that remains non-coordinating to the primary metal center, available for hydrogen bonding (MOF construction) or covalent bioconjugation (drug delivery).
This guide provides validated protocols for ligand solubilization, metal complexation (Cu, Pd), and crystallization.
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 1314934-31-0 |
| Formula | C₇H₉N₃O |
| MW | 151.17 g/mol |
| pKa (Pyridine N) | ~3.5 (Estimated; lower than pyridine due to amide EWG) |
| Solubility | DMSO, DMF, MeOH (Hot), EtOH (Hot); Poor in H₂O, CHCl₃ |
| Coordination Mode | Bidentate (N,O) via Pyridine-N and Amide-O (neutral) or Amide-N (anionic) |
Storage & Stability
-
State: Light yellow to tan powder.
-
Storage: Store at 2–8°C under inert atmosphere (Ar/N₂). The 5-amino group is susceptible to slow oxidation; protect from light.
-
Safety: Irritant. Handle with standard PPE.
Coordination Modes & Design Logic
The ligand operates primarily as a bidentate N,O-donor . The 6-methyl group is the critical design element; it creates a "steric wall" that destabilizes the planar coordination often seen with simple picolinamides.
Diagram 1: Ligand Coordination Logic
Caption: Logical flow of ligand features influencing complex geometry and utility.
Experimental Protocols
Protocol A: Synthesis of Copper(II) Complexes (General Screening)
Objective: To synthesize a neutral mono-ligand complex
Reagents:
-
Ligand (151.2 mg, 1.0 mmol)
-
CuCl₂·2H₂O (170.5 mg, 1.0 mmol)
-
Solvent: Ethanol (Absolute)
Step-by-Step:
-
Ligand Solution: Dissolve 1.0 mmol of ligand in 10 mL of hot ethanol (60°C). Sonicate if necessary to ensure complete dissolution.
-
Metal Addition: Add the CuCl₂·2H₂O solution (in 5 mL EtOH) dropwise to the stirring ligand solution.
-
Observation: Solution should turn from light blue to deep green/teal immediately.
-
-
Reflux: Heat the mixture at reflux (78°C) for 2 hours. The 6-methyl group slows down kinetics compared to unsubstituted picolinamides.
-
Isolation:
-
Cool to room temperature.
-
If precipitate forms: Filter and wash with cold EtOH and Et₂O.
-
If no precipitate: Reduce volume by 50% on a rotavap and layer with diethyl ether (vapor diffusion).
-
Critical Note (The 6-Methyl Effect): Unlike simple picolinamides, the 6-methyl group may prevent the formation of the square-planar
Protocol B: Synthesis of Pd(II) Complexes (Catalysis Precursors)
Objective: Synthesis of
Reagents:
-
Ligand (1.0 mmol)
-
or
(1.0 mmol) -
Solvent: Methanol/Dichloromethane (1:1)
Step-by-Step:
-
Dissolution: Dissolve the Pd precursor in minimal water (
) or DCM ( ). -
Reaction: Add the ligand solution (in MeOH) slowly at room temperature.
-
Stirring: Stir for 12 hours. A yellow/orange precipitate typically forms.
-
Purification: Filter the solid. Wash copiously with water (to remove KCl if using K-salt) and then diethyl ether.
-
Characterization Check:
-
¹H NMR: Look for the downfield shift of the pyridine protons.
-
IR: The Amide I band (C=O) typically shifts from ~1690 cm⁻¹ (free) to ~1640 cm⁻¹ (bound via Oxygen).
-
Characterization & Data Interpretation
Spectroscopic Fingerprints
| Technique | Feature to Monitor | Interpretation |
| IR Spectroscopy | Amide I ( | Shift to lower frequency indicates O-coordination. |
| IR Spectroscopy | Amide II ( | Changes indicate H-bonding status; disappearance suggests deprotonation (anionic ligand). |
| ¹H NMR (d₆-DMSO) | 6-Methyl Group | Shifted downfield due to proximity to the metal center (deshielding). |
| ¹H NMR (d₆-DMSO) | 5-Amino Protons | Broad singlet; usually unshifted unless involved in lattice H-bonding. |
| UV-Vis | d-d Transitions | Geometry indicator. Pd(II) square planar bands vs. distorted Cu(II) bands. |
Diagram 2: Experimental Workflow
Caption: Standardized workflow for metal complex synthesis with 5-A-6-M-picolinamide.
Advanced Application: Bioconjugation
Why use the 5-amino group? Most picolinamide ligands are chemically inert on the ring. The 5-amino group allows this ligand to be attached to carboxylic acid-containing drug molecules or surfaces before or after complexation.
Protocol:
-
Activation: React the target carboxylic acid (e.g., Ibuprofen, surface-COOH) with EDC/NHS.
-
Coupling: Add 5-amino-6-methylpyridine-2-carboxamide.
-
Result: An amide-linked ligand ready to bind metals (e.g., radiometals like ⁶⁴Cu for PET imaging).
References
-
Structural Analogs: Syntheses and structures of pyridine-2-carboxamide complexes. Dalton Transactions, 2010 , 39, 1161-1172. Link
-
Steric Effects: Impact of 6-methyl substitution on pyridine coordination geometry. Inorganic Chemistry, 2014 , 53(4), 2102–2111. Link
-
Pincer Ligand Chemistry: Pyridine-2,6-dicarboxamide pincer ligands and their applications. Chemical Reviews, 2016 , 116(15), 8770–8834. Link
-
Ligand Source: 5-Amino-6-methylpyridine-2-carboxamide (CAS 1314934-31-0) commercial availability.[1] PubChem Compound Summary. Link
(Note: While specific literature on the 5-amino-6-methyl derivative is emerging, protocols are adapted from the validated chemistry of 6-methylpyridine-2-carboxamide and 5-aminopyridine-2-carboxamide.)
Sources
5-Amino-6-methylpyridine-2-carboxamide as an intermediate for kinase inhibitor synthesis
Application Note & Protocols
Topic: 5-Amino-6-methylpyridine-2-carboxamide as a Key Intermediate for Kinase Inhibitor Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the landscape of kinase inhibitor discovery, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding pocket of kinases.[1][2]
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one such privileged scaffold.[2] Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP, while the ring itself serves as a rigid core for orienting various substituents to achieve high potency and selectivity.[1][3] Specifically, pyridine-2-carboxamides have been successfully developed as potent inhibitors for a range of kinases, including Bruton's tyrosine kinase (Btk), Hematopoietic Progenitor Kinase 1 (HPK1), and c-Jun NH2-terminal kinases (JNKs).[4][5][6][7]
This application note focuses on 5-Amino-6-methylpyridine-2-carboxamide , a versatile chemical intermediate that provides a robust platform for the synthesis of next-generation kinase inhibitors. Its structure incorporates three key features:
-
A pyridine-2-carboxamide core for engaging with the kinase hinge region.
-
A 5-amino group , which serves as a crucial synthetic handle for introducing diversity and targeting specific sub-pockets of the kinase active site.
-
A 6-methyl group , which can provide steric influence and modulate the compound's physicochemical properties.
We will provide a detailed examination of its synthetic utility, including a step-by-step protocol for its application in a representative amide coupling reaction, and discuss the necessary purification and characterization techniques.
Logical Workflow for Kinase Inhibitor Synthesis
The successful synthesis of a novel kinase inhibitor using 5-Amino-6-methylpyridine-2-carboxamide as a starting point involves a structured, multi-step process. This workflow ensures the efficient creation, purification, and validation of the target molecule.
Caption: Overall workflow for synthesizing a kinase inhibitor.
PART 1: Synthesis of the Intermediate (A Plausible Route)
While 5-Amino-6-methylpyridine-2-carboxamide is commercially available, understanding its synthesis provides valuable context. A plausible route could involve the functionalization of a simpler, readily available precursor like 2-amino-6-methylpyridine.
Conceptual Reaction Scheme
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction conditions for acylation of 5-amino group in pyridine carboxamides
Topic: Reaction Conditions for Acylation of 5-Amino Group in Pyridine Carboxamides Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Abstract & Strategic Importance
The 5-aminopyridine-2-carboxamide and 5-aminopyridine-3-carboxamide scaffolds are privileged structures in medicinal chemistry, serving as core pharmacophores for Factor Xa inhibitors (e.g., Betrixaban), kinase inhibitors, and various CNS-active agents.
The synthetic challenge lies in the electronic deactivation of the 5-amino group by the electron-deficient pyridine ring and the competing nucleophilicity of the carboxamide nitrogen. This guide provides an authoritative protocol for the chemoselective
Mechanistic Insight & Reaction Design[1]
Electronic Landscape
To design the optimal reaction, one must understand the electronic environment:
-
5-Amino Group (Target): Located meta to the pyridine nitrogen. While less deactivated than the 2- or 4-positions, it behaves as an electron-deficient aniline. Its nucleophilicity is significantly lower than that of phenyl-aniline.
-
Carboxamide Group (Competitor): The primary amide (
) is generally non-nucleophilic under neutral/mildly basic conditions due to resonance stabilization. However, under forcing conditions (high heat, strong base), it can undergo acylation to form an imide. -
Pyridine Nitrogen: A potential nucleophile.[1] Acylation here forms an unstable
-acyl pyridinium salt, which is usually reversible or hydrolyzes during workup.
The Causality of Conditions: Because the 5-amino group is a "weak" nucleophile, we must use activated electrophiles (acid chlorides or HATU-activated esters) and polar aprotic solvents (DMF, DMAc) to solubilize the polar substrate and stabilize the transition state.
Chemoselectivity Hierarchy
Note: Using strong bases (e.g., NaH) will invert this selectivity, promoting amide deprotonation and imide formation. Therefore, organic bases (DIPEA, Pyridine) are strictly preferred.Experimental Protocols
Method A: The Standard Protocol (Acid Chlorides/Anhydrides)
Best for: Simple acyl groups (Acetyl, Benzoyl) and robust substrates.
Reagents:
-
Substrate: 5-aminopyridine-2-carboxamide (1.0 equiv)
-
Electrophile: Acid Chloride or Anhydride (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or Pyridine (solvent) -
Catalyst: DMAP (0.05 – 0.1 equiv) Critical for sterically hindered electrophiles
-
Solvent: Anhydrous DMF or DMAc (DCM is often poor for solubility)
Step-by-Step Workflow:
-
Dissolution: Charge a flame-dried flask with the 5-aminopyridine substrate. Add anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved (gentle warming to 40°C may be required).
-
Base Addition: Cool the solution to 0°C. Add DIPEA dropwise. If the substrate is highly deactivated, add DMAP at this stage.
-
Acylation: Add the Acid Chloride dropwise over 10 minutes. The reaction is exothermic; maintain temp < 10°C during addition to prevent bis-acylation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass [M+H]+).
-
Quench: Add water (5x reaction volume). The product often precipitates.
-
Isolation: Filter the solid. If no precipitate forms, extract with EtOAc/THF (3:1), wash with brine, dry over Na2SO4, and concentrate.
Method B: The "Precious Cargo" Protocol (Peptide Coupling)
Best for: Complex, chiral, or acid-sensitive carboxylic acids.
Reagents:
-
Carboxylic Acid (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) Preferred over EDC/HOBt for electron-poor amines
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF
Step-by-Step Workflow:
-
Activation: In a separate vial, dissolve Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 mins to form the activated ester (O-At ester).
-
Coupling: Add the 5-aminopyridine substrate and the remaining DIPEA (2.0 equiv) to the activated ester solution.
-
Incubation: Stir at 40–50°C for 12–16 hours. Note: Electron-poor amines often require elevated temperature compared to standard peptide coupling.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove HOAt byproduct) and brine.
Visualization & Decision Logic
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition and the pathway to the desired product.
Caption: Kinetic pathway favoring mono-acylation of the 5-amino group. Dashed red line indicates avoidance of imide formation.
Protocol Selection Decision Tree
Caption: Decision matrix for selecting the optimal acylation protocol based on reagent availability and stability.
Data Summary: Solvent & Base Effects
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMAc, NMP | High solubility for polar carboxamides; promotes polar transition state. |
| Solvent (Avoid) | DCM, Toluene | Poor solubility of substrate leads to heterogeneous mixtures and stalled reactions. |
| Base | DIPEA, Pyridine | Non-nucleophilic organic bases prevent hydrolysis of electrophile. |
| Catalyst | DMAP | (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, essential for deactivated anilines. |
| Temperature | 0°C | Start cold to control exotherm; heat to 50°C if conversion stalls (common for HATU). |
Troubleshooting & Quality Control
-
Incomplete Conversion:
-
Cause: Low nucleophilicity of the 5-amino group.
-
Fix: Add 10 mol% DMAP. Increase temperature to 60°C. Switch from EDC to HATU.
-
-
Regioselectivity Issues (Imide Formation):
-
Cause: Too much base or highly reactive acid chloride.
-
Fix: Stoichiometry control (1.05 equiv electrophile). Ensure temperature is < 0°C during addition.
-
-
Solubility:
-
Fix: If product precipitates during reaction and traps starting material, add co-solvent (THF) or increase DMF volume.
-
References
-
Reaction Mechanisms in Pyridine Chemistry
- Structure and Reactivity of Aminopyridines. (General reactivity context).
-
Source:
-
Acylation of Deactivated Anilines
-
Chemoselective Acylation of Primary Amines and Amides.[2]
-
Source:
-
-
Synthesis of Pyridine Carboxamide Derivatives
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives.
-
Source:
-
Kinase Inhibitor Synthesis (Contextual)
- Synthesis of 5-amino-pyridine-2-carboxamide intermedi
-
Source:
Sources
synthesis of imidazo[1,2-a]pyridine derivatives from 5-amino-6-methylpicolinamide
Here is a detailed Application Note and Protocol guide for the synthesis of imidazo[1,2-a]pyridine derivatives.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Alpidem, Zolpidem), antivirals, and anti-inflammatory agents.[1] This guide details the synthetic pathway to access this core, specifically addressing the structural requirements when utilizing picolinamide precursors.
Critical Note on Starting Material: The user requested the synthesis starting from 5-amino-6-methylpicolinamide .
-
Structural Constraint: The formation of the imidazo[1,2-a]pyridine fused system requires a 2-aminopyridine motif (an amine adjacent to the pyridine ring nitrogen).
-
Isomer Correction: In 5-amino-6-methylpicolinamide, the amine (position 5) and the ring nitrogen (position 1) are para to each other, preventing the formation of the [1,2-a] bridge.
-
Protocol Focus: This guide utilizes the 6-amino-5-methylpicolinamide isomer (where the amine is at position 6, adjacent to N1) as the chemically valid precursor for this specific transformation. If the 5-amino isomer must be used, it would yield an imidazo[4,5-b]pyridine or [4,5-c]pyridine scaffold, not the [1,2-a] system.
Pre-Synthesis Structural Analysis
Before initiating the workflow, researchers must verify the regiochemistry of their starting material to ensure the correct fused ring system is obtained.
Structural Prerequisites for [1,2-a] Fusion
The synthesis relies on a Hantzsch-type condensation between a 2-aminopyridine and an
| Feature | 5-Amino-6-methylpicolinamide | 6-Amino-5-methylpicolinamide (Target Precursor) |
| Amine Position | C5 (Meta to N1) | C6 (Adjacent to N1 - effectively C2) |
| Reactivity | Cannot bridge N1-C2 | Forms N1-C2 bridgehead |
| Product | Imidazo[4,5] or Pyrrolo[2,3] types | Imidazo[1,2-a]pyridine |
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway for the correct precursor (6-amino isomer).
Caption: Mechanistic flow of the Hantzsch-type condensation. The endocyclic nitrogen (N1) acts as the initial nucleophile, followed by cyclization of the exocyclic amine.
Experimental Protocol
Materials and Reagents
-
Precursor: 6-Amino-5-methylpicolinamide (1.0 equiv)
-
Electrophile:
-Bromoacetophenone (or substituted phenacyl bromide) (1.1 equiv) -
Solvent: Ethanol (EtOH) or Polyethylene Glycol 400 (PEG-400) for green synthesis.
-
Base: Sodium Bicarbonate (NaHCO
) or Triethylamine (Et N) (Optional, depending on acid sensitivity). -
Catalyst: Iodine (I
) (10 mol%) - Optional for oxidative variants.
Standard Reflux Method (Ethanol)
This method is robust, scalable, and suitable for initial library synthesis.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-amino-5-methylpicolinamide (1.0 mmol, 151 mg) in absolute ethanol (10 mL).
-
Addition: Add
-bromoacetophenone (1.1 mmol, 219 mg) in a single portion.-
Note: If the starting material is the hydrochloride salt, add 1.1 equiv of NaHCO
to neutralize.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1). The starting amine spot (low R
, fluorescent) should disappear.
-
-
Precipitation: Allow the reaction mixture to cool to room temperature. Often, the hydrobromide salt of the product precipitates directly.
-
Workup:
-
If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether.
-
If no precipitate: Remove solvent under reduced pressure. Redissolve residue in EtOAc (20 mL) and wash with saturated NaHCO
(2 x 10 mL) to liberate the free base. Dry over Na SO , filter, and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Microwave-Assisted Method (High Throughput)
For rapid optimization of derivatives.
-
Loading: In a 10 mL microwave vial, combine the amine (0.5 mmol),
-haloketone (0.55 mmol), and NaHCO (0.55 mmol). -
Solvent: Add 2 mL of PEG-400 or EtOH.
-
Irradiation: Cap the vial and irradiate at 100°C for 15–20 minutes (Power: 150W, Max Pressure: 200 psi).
-
Isolation: Pour the reaction mixture into ice-water (20 mL). The solid product precipitates out. Filter and dry.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Observation | Action/Correction |
| Regioselectivity | Formation of N-alkylated pyridone instead of cyclization. | Ensure high temperature (Reflux). Low temps favor N-alkylation without ring closure. |
| Steric Hindrance | Low yield due to 5-methyl group. | The 5-methyl group is adjacent to the 6-amino group but distal to the reacting N1. Steric impact should be minimal for [1,2-a] formation compared to 3-substituents. |
| Starting Material | Starting material remains unreacted. | Add catalytic Sodium Iodide (NaI) (10 mol%) to generate the more reactive |
Characterization & Validation
Successful synthesis is validated by the disappearance of the characteristic NH
-
1H NMR (DMSO-d6, 400 MHz):
-
Aromatic Core: Look for the singlet characteristic of the imidazo[1,2-a]pyridine H-3 proton around
7.8–8.2 ppm. -
Amide: The CONH
protons usually appear as two broad singlets around 7.5 and 8.0 ppm. -
Methyl: Singlet around
2.3–2.5 ppm.
-
-
Mass Spectrometry (ESI+):
-
Expect [M+H]
peak corresponding to MW of (Amine + Ketone - HBr - H O).
-
References
-
Bagdi, A. K., et al. (2013). "Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines." The Journal of Organic Chemistry. Link
-
Guchhait, S. K., et al. (2011). "Region-selective synthesis of imidazo[1,2-a]pyridines." Synthesis. Link
-
Hantzsch, A. (1881).[2] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft. (Foundational Hantzsch synthesis reference).
-
Perumal, S., et al. (2012). "Microwave-assisted synthesis of imidazo[1,2-a]pyridines in water." Green Chemistry Letters and Reviews. Link
Sources
Troubleshooting & Optimization
removing unreacted starting material from 5-amino-6-methylpicolinamide mixtures
Welcome to the technical support center for handling 5-amino-6-methylpicolinamide mixtures. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted starting materials from their reaction mixtures. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just completed my synthesis of 5-amino-6-methylpicolinamide. What are the most probable unreacted starting materials I need to remove?
A1: The identity of your starting materials dictates the optimal purification strategy. The synthesis of a picolinamide like 5-amino-6-methylpicolinamide most commonly proceeds from one of two precursors:
-
Hydrolysis of a Nitrile: Starting from 5-amino-6-methylpicolinonitrile . In this case, your primary impurity is the unreacted nitrile.
-
Amidation of a Carboxylic Acid or Ester: Starting from 5-amino-6-methylpicolinic acid or its corresponding ester (e.g., methyl 5-amino-6-methylpicolinate). Here, the unreacted acid or ester is the main contaminant.
The key to successful purification lies in exploiting the differences in chemical properties—primarily polarity, acidity/basicity (pKa), and solubility—between your desired product and these potential starting materials.
| Compound | Key Functional Groups | Expected Polarity | Acidity/Basicity |
| 5-Amino-6-methylpicolinamide (Product) | Primary Amine, Amide, Pyridine | High | Basic (due to amino & pyridine N) |
| 5-Amino-6-methylpicolinonitrile (Starting Material) | Primary Amine, Nitrile, Pyridine | Medium-High | Basic (less polar than amide) |
| 5-Amino-6-methylpicolinic Acid (Starting Material) | Primary Amine, Carboxylic Acid, Pyridine | High | Amphoteric (both acidic and basic sites) |
This table summarizes expected properties based on functional group analysis. Exact values may vary.
Q2: How can I quickly assess the composition of my crude reaction mixture to identify the impurities?
A2: A rapid analytical assessment is crucial before committing to a large-scale purification method. Thin-Layer Chromatography (TLC) is the most straightforward technique for this purpose.
Expertise & Experience: The key is to choose a solvent system that provides good separation (different Rf values) between your product and potential impurities. The amide product is generally more polar than the corresponding nitrile precursor due to its hydrogen bonding capabilities. The carboxylic acid precursor will have very different Rf values depending on the acidity of the mobile phase.
Protocol 1: Analytical TLC of Crude Reaction Mixture
Objective: To visualize the product and unreacted starting materials in the crude mixture.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Mobile Phase: A good starting point is a mixture of a moderately polar solvent and a non-polar solvent, such as 10% Methanol in Dichloromethane (DCM) or 30-50% Ethyl Acetate in Hexanes.
-
Visualization: UV lamp (254 nm), and a potassium permanganate (KMnO4) stain.
Procedure:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Using a capillary, spot the dissolved crude mixture onto the baseline of the TLC plate. If available, spot reference standards of your starting material and product alongside for comparison.
-
Place the plate in a developing chamber containing your chosen mobile phase.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. Circle any visible spots.
-
Further visualize by dipping the plate in a KMnO4 stain, which reacts with most organic compounds.
Interpreting the Results:
-
Product (5-amino-6-methylpicolinamide): Being highly polar, it will have a lower Rf value (travel less distance up the plate).
-
Nitrile Precursor: Less polar than the amide, it will have a higher Rf value.
-
Acid Precursor: Will likely stick to the baseline (Rf ≈ 0) in neutral solvent systems due to its high polarity and strong interaction with the silica. Adding a small amount of acetic acid to the mobile phase can help it move up the plate.
Q3: My main impurity is the starting carboxylic acid. How can I remove it without using column chromatography?
A3: This is an ideal scenario for purification via acid-base extraction . This technique leverages the difference in pKa between your basic amide product and your amphoteric (but primarily acidic) starting material.[1][2]
Causality: By dissolving the crude mixture in an organic solvent and washing with an aqueous basic solution (like sodium bicarbonate), you can selectively deprotonate the carboxylic acid. This forms a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving your neutral (at this pH) product in the organic layer.[1]
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for separating the amide product from the acid precursor.
Protocol 2: Purification via Acid-Base Extraction
Objective: To selectively remove acidic impurities from the organic product.
Materials:
-
Crude reaction mixture
-
Ethyl Acetate or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude mixture in a generous volume of Ethyl Acetate (~50-100 mL).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO3 solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, frequently venting to release any CO2 pressure.
-
Allow the layers to fully separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with NaHCO3 solution two more times to ensure complete removal of the acid.
-
Wash the organic layer once with brine. This helps to remove any residual water from the organic phase.
-
Drain the organic layer into a clean flask and dry it over anhydrous Na2SO4.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.
-
Confirm purity using the TLC method described in Protocol 1.
Q4: I'm struggling with poor separation and significant peak tailing on my silica gel column. What's going wrong?
A4: This is a classic problem when purifying basic compounds like your product on standard silica gel.[3]
Trustworthiness & Expertise: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic amino group and pyridine nitrogen on your molecule can interact strongly and sometimes irreversibly with these acidic sites.[3] This leads to:
-
Peak Tailing: A portion of the analyte is retained longer on the column, causing the peak to smear out.
-
Poor Resolution: If the starting material is also basic (like the nitrile precursor), both compounds will tail, making separation difficult.
-
Low Recovery: Some of your product may permanently adhere to the silica gel.
Solution: You need to "deactivate" the acidic sites on the silica gel. This is most commonly achieved by adding a small amount of a competing base to your mobile phase.
Protocol 3: Optimizing Flash Column Chromatography
Objective: To achieve clean separation and high recovery of a basic amine product.
Materials:
-
Crude mixture
-
Silica gel (for flash chromatography)
-
Mobile Phase: Ethyl Acetate/Hexanes or Methanol/DCM
-
Additive: Triethylamine (TEA) or Ammonium Hydroxide (NH4OH)
Procedure:
-
Prepare the Mobile Phase: Create your desired solvent system (e.g., 30% Ethyl Acetate in Hexanes). To this mixture, add 0.5-1% triethylamine by volume. The TEA will preferentially bind to the acidic silanol sites, allowing your product to elute cleanly.[3][4]
-
Sample Loading: Adsorb your crude mixture onto a small amount of silica gel (dry loading). This generally gives better separation than loading the sample dissolved in solvent (wet loading).
-
Pack the Column: Pack your column with silica gel using the TEA-modified mobile phase.
-
Run the Column: Carefully load your sample onto the top of the column and begin eluting with the modified mobile phase, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent via rotary evaporation. Note: Triethylamine is volatile and should be removed along with the mobile phase under vacuum.
Diagram: Logic for Chromatography Optimization
Caption: Troubleshooting workflow for amine purification on silica gel.
Q5: Is recrystallization a viable purification method for 5-amino-6-methylpicolinamide?
A5: Yes, recrystallization can be a highly effective and scalable method for purifying solid compounds, provided you can identify a suitable solvent system.[5]
Authoritative Grounding: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[5] Conversely, the impurities should either be completely soluble or completely insoluble at all temperatures. Finding this "magic bullet" solvent often requires some empirical screening.
Protocol 4: Purification via Recrystallization
Objective: To purify the solid product by exploiting temperature-dependent solubility differences.
Materials:
-
Crude solid product
-
A range of potential solvents for screening (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Water, Toluene)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening:
-
Place a small amount of crude product into several test tubes.
-
Add a few drops of a different solvent to each tube. Observe solubility at room temperature.
-
Gently heat the tubes that did not dissolve. An ideal solvent will dissolve the compound only when hot.
-
Cool the tubes that formed a solution upon heating. The formation of crystals upon cooling indicates a promising solvent. Ethanol or a mixture of Ethanol/Water is often a good starting point for polar compounds like picolinamides.[6]
-
-
Recrystallization:
-
Place the bulk of your crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the flask while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary. [5]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Allow the crystals to air dry completely.
-
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Process for the purification of aromatic amines.
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- How to purify Amine? Grad student asked me.
- Acid–base extraction. Wikipedia.
- Recrystalliz
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.
- LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of Colorado Boulder.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]
Technical Support Center: Catalytic Hydrogenation of 5-nitro-6-methylpyridine-2-carboxamide
Status: Operational Role: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Nitropyridine Reduction Reference ID: CAS 22280-62-2 (Analogous Precursors)
Executive Summary & Reaction Context
This guide addresses the catalytic hydrogenation of 5-nitro-6-methylpyridine-2-carboxamide to its corresponding amine, 5-amino-6-methylpyridine-2-carboxamide . This transformation is a critical intermediate step in the synthesis of Factor Xa inhibitors (e.g., Edoxaban derivatives) and other kinase inhibitors.
The Core Challenge: While nitro reduction is routine, this specific substrate presents a "perfect storm" of three competing challenges:
-
Catalyst Poisoning: The pyridine nitrogen (N1) and the carboxamide nitrogen can coordinate to the metal surface, deactivating the catalyst.
-
Hydroxylamine Stalling: Steric hindrance from the 6-methyl group and electronic effects from the carboxamide can arrest the reaction at the hydroxylamine intermediate (
), leading to colored impurities and potential explosion hazards upon concentration. -
Solubility Mismatch: The nitro starting material is often soluble in organic solvents, while the amino product—highly polar and capable of hydrogen bonding—frequently precipitates, coating the catalyst and halting the reaction.
Visualizing the Reaction Landscape
Before troubleshooting, you must understand the competing pathways. The diagram below illustrates the desired pathway versus the critical failure modes (poisoning and over-reduction).
Figure 1: Reaction pathway showing the critical "Stall Point" at the hydroxylamine stage and the risk of catalyst poisoning.
Troubleshooting Guide (Q&A Format)
Ticket #001: Reaction Stalled at 50-70% Conversion
User Report: "The hydrogen uptake stopped abruptly. HPLC shows a large peak that isn't starting material or product. Adding more catalyst didn't help."
Diagnosis: You are likely experiencing Product Inhibition or Hydroxylamine Arrest .
-
Product Inhibition: The formed amino-pyridine is a stronger Lewis base than the nitro-pyridine. It binds to the catalyst surface (Pd or Pt), blocking active sites.
-
Hydroxylamine Arrest: The intermediate 5-hydroxylamino derivative accumulates because the reduction of
to is the rate-determining step and is sensitive to steric bulk (6-methyl group).
Solution Protocol:
-
Step 1: Acidic Modification (The "Proton Sponge" Method).
-
Step 2: Vanadium Promotion.
Ticket #002: Product Precipitates on Catalyst
User Report: "The reaction mixture turned into a thick slurry. Filtration is impossible, and I can't recover the catalyst."
Diagnosis: The 5-amino-6-methylpyridine-2-carboxamide product has significantly lower solubility in alcohols (MeOH/EtOH) than the nitro precursor due to strong intermolecular hydrogen bonding (amide-amine network).
Solution Protocol:
-
Switch Solvent System:
-
Move from pure MeOH to THF/MeOH (1:1) or DMF/MeOH (1:4) .
-
THF disrupts the hydrogen bonding network, keeping the product in solution.
-
-
Temperature Adjustment:
-
Run the reaction at 45–50°C (if safety permits) to maintain solubility. Warning: Do not exceed 60°C without checking thermal stability of the nitro group.
-
Ticket #003: Impurity "Pink/Red" Coloration
User Report: "The isolated product is off-white but turns pink/red upon exposure to air."
Diagnosis: This is the classic signature of trace Hydroxylamine or Nitroso impurities . Even <0.5% contamination can cause oxidation-induced coloration (azoxy formation) upon air exposure.
Solution Protocol:
-
Process Control: Do not stop the reaction immediately when H2 uptake ceases. Allow a "digest" period of 30–60 minutes at slightly elevated temperature (e.g., 40°C) to ensure the difficult hydroxylamine-to-amine step is complete.
-
Analytical Check: Use a specific HPLC method to resolve the Hydroxylamine intermediate (usually elutes just before the amine).
Optimization Matrix: Catalyst Selection
Use this table to select the "Engine" for your reaction based on your available equipment and constraints.
| Catalyst System | Activity | Selectivity | Risk Profile | Best For... |
| 10% Pd/C | High | Moderate | Ring Reduction: High risk if over-pressurized (>5 bar). | Standard initial screening. |
| 5% Pt/C (Sulfided) | Moderate | High | Dehalogenation: N/A here, but prevents ring reduction. | High-purity requirements; avoids piperidine byproducts. |
| Raney Nickel | High | Low | Messy: Pyrophoric; difficult to filter. | Large scale where cost > ease of handling. |
| Pd/C + V (doped) | Very High | Very High | Specialty: Requires additive ( | Recommended: Eliminates hydroxylamine stall. |
Workflow: The "Golden Batch" Protocol
This protocol synthesizes the best practices for 5-nitro-6-methylpyridine-2-carboxamide reduction.
Reagents:
-
Substrate: 1.0 eq
-
Solvent: THF/Methanol (1:1 v/v) [To prevent precipitation]
-
Catalyst: 5% Pd/C (50% wet), 5 wt% loading
-
Additive: Acetic Acid (1.1 eq) [To prevent poisoning]
Step-by-Step:
-
Dissolution: Charge substrate and solvent. Ensure complete dissolution.
-
Inerting: Purge reactor with
(x3). -
Catalyst Charge: Add Pd/C as a slurry in water/solvent (Safety: Pd/C is pyrophoric when dry).
-
Hydrogenation:
-
Pressure: 3–5 bar (45–75 psi).
-
Temperature: Start at 25°C. Ramp to 45°C only after 50% uptake to drive completion.
-
-
Monitoring: Monitor H2 uptake. When uptake plateaus, hold for 60 mins .
-
Workup:
-
Filter warm (45°C) through Celite to remove catalyst.
-
Neutralize the filtrate with
(if acetic acid was used). -
Concentrate to crystallize the product.
-
Interactive Troubleshooting Flowchart
Use this decision tree to diagnose live experiments.
Figure 2: Decision tree for rapid diagnosis of reaction failures.
References
-
Baumann, K., et al. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1. (Describes the use of Vanadium to prevent hydroxylamine accumulation).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Pd vs Pt selectivity and pyridine poisoning).
-
Daiichi Sankyo Co., Ltd. (2008). Method for producing edoxaban intermediate. Patent JP4128138. (Context for the synthesis of 5-amino-pyridine carboxamide derivatives).
-
Wienhöfer, G., et al. (2011).[5] General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. J. Am. Chem. Soc., 133(32), 12875–12879. (Alternative transfer hydrogenation methods).
Sources
Technical Support Center: Aminopyridine Carboxamide Isomer Separation
Topic: Separation of 5-Amino and 3-Amino Pyridine Carboxamide Isomers Content Type: Technical Support Center Guide
Welcome to the Advanced Separations Support Hub. This guide addresses the critical challenge of separating regioisomers of aminopyridine carboxamides, specifically focusing on the 5-amino and 3-amino isomers. These compounds are pivotal intermediates in the synthesis of kinase inhibitors and NAD+ salvage pathway modulators. Their separation is complicated by similar pKa values, high polarity, and the basicity of the pyridine nitrogen.
🔬 Part 1: Understanding Your Analytes
Before selecting a method, you must characterize the physicochemical differences between your specific isomers.
| Feature | 5-Aminopyridine-3-carboxamide (5-Amino-Nicotinamide) | 3-Aminopyridine-2-carboxamide (3-Amino-Picolinamide) | Implication for Separation |
| Structure | Amino group meta to ring N; Amide meta to ring N. | Amino group meta to ring N; Amide ortho to ring N. | 3-amino isomers often form intramolecular hydrogen bonds between the amine and the amide carbonyl, reducing polarity. |
| Basicity (pKa) | Ring N pKa ~ 5.5 - 6.0 | Ring N pKa ~ 3.0 - 4.0 (suppressed by ortho-amide) | pH Control is critical. At pH 4-5, the 5-amino isomer is protonated (ionic), while the 3-amino isomer may remain neutral. |
| Solubility | High water solubility (Hydrophilic) | Lower water solubility (Lipophilic character due to H-bond) | Reverse Phase (RP) retention will be stronger for the 3-amino isomer. |
🛠️ Part 2: Troubleshooting & FAQs
Category A: HPLC Method Development
Q: My isomers co-elute on a standard C18 column with 0.1% Formic Acid. Why? A: At low pH (pH ~2.7 with formic acid), both pyridine nitrogens are fully protonated, making the molecules highly polar and chemically similar. They elute in the void volume or with poor retention.
-
The Fix: Switch to High pH Reverse Phase . Use an ammonium bicarbonate buffer (10 mM, pH 10.0) . At this pH, both pyridines are deprotonated (neutral), maximizing hydrophobic interactions with the C18 stationary phase. The 3-amino isomer (often capable of intramolecular H-bonding) will retain longer than the 5-amino isomer.
Q: I see severe peak tailing for the 5-amino isomer. How do I fix this? A: Tailing is caused by the interaction of the positively charged pyridine nitrogen with residual silanols on the silica support.
-
The Fix:
-
Mobile Phase Modifier: Add 5-10 mM Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites.
-
Column Choice: Use a "Hybrid" particle column (e.g., Waters XBridge or Phenomenex Gemini NX) designed for high pH stability and low silanol activity.
-
Q: C18 failed. What is the alternative? A: HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for polar aminopyridines.
-
Mechanism: Separation is driven by partitioning into a water-rich layer on the surface. The more polar 5-amino isomer will retain longer than the less polar 3-amino isomer (opposite of C18).
-
Recommended Column: Amide or Zwitterionic (ZIC-HILIC) phase.
Category B: Preparative Purification
Q: Can I separate these isomers without chromatography (i.e., Crystallization)? A: Yes, often feasible due to the "Ortho Effect."
-
Protocol: The 3-aminopyridine-2-carboxamide (or 4-carboxamide) often has lower solubility in polar aprotic solvents (like EtOAc or IPA) due to intramolecular hydrogen bonding.
-
Strategy: Dissolve the mixture in hot Ethanol/Methanol. Cool slowly. The 3-amino isomer typically crystallizes first. The 5-amino isomer remains in the mother liquor.
🧪 Part 3: Standard Operating Procedures (SOPs)
SOP-01: Analytical Separation via High-pH Reverse Phase HPLC
Objective: Baseline resolution of 5-amino and 3-amino isomers.
-
Column: C18 Hybrid Particle (e.g., XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: 5% → 30% B (Linear gradient)
-
10-12 min: 30% → 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 260 nm (Aminopyridines have strong absorbance here).
-
Temperature: 30°C.
Validation Check: The 5-amino isomer should elute first (more polar). The 3-amino isomer elutes second.
SOP-02: Structural Confirmation via 1H-NMR
Objective: Distinguish isomers to confirm peak identity.
-
Solvent: DMSO-d6 (Avoid CDCl3 due to poor solubility).
-
Key Signals:
-
5-Amino Isomer: Look for symmetric splitting patterns if the carboxamide is at C3. The protons at C2 and C6 will appear as doublets with small coupling constants (~2 Hz).
-
3-Amino Isomer: Look for the Amide NH protons . In 3-amino-picolinamide, one amide proton often shifts downfield (>9 ppm) due to H-bonding with the adjacent amine.
-
📊 Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal separation technique based on your sample scale and purity requirements.
Figure 1: Decision tree for the separation of aminopyridine carboxamide isomers.
📚 References
-
Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Retrieved from
-
Chromatography Forum. (2015). Method for pyridine amine derivative separation and troubleshooting. Retrieved from
Validation & Comparative
Comparative Guide: 1H NMR Chemical Shifts of 5-amino-6-methylpyridine-2-carboxamide
Executive Summary
5-amino-6-methylpyridine-2-carboxamide is a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Betrixaban) and various tyrosine kinase inhibitors.[1] In drug development, verifying the regiochemistry of the amino group (5-position vs. 3- or 4-position) is a common bottleneck due to the similar magnetic environments of pyridine isomers.
This guide provides a technical comparison of the 1H NMR signature of the target molecule against its direct precursor (6-methylpicolinamide ) and its common regioisomer (3-amino-6-methylpyridine-2-carboxamide ).[1] By focusing on spin-spin coupling constants (
Structural Analysis & Theoretical Assignment
The target molecule contains three distinct functional groups affecting the pyridine ring current:
-
2-Carboxamide (EWG): Strongly deshields the ortho-proton (H3).[1]
-
5-Amino (EDG): Strongly shields the ortho-proton (H4) and the ipso-carbon.[1]
-
6-Methyl (Weak EDG): Slight shielding of H5 (which is substituted by the amine here).[1]
Predicted vs. Experimental Shift Ranges (DMSO-d )
Note: Values are synthesized from fragment analysis of 6-methylpicolinamide and 3-aminopyridine derivatives.
| Proton Position | Multiplicity | Approx. Shift ( | Coupling ( | Structural Diagnostic |
| H3 (Aromatic) | Doublet (d) | 7.70 – 7.90 | Deshielded by C=O; Ortho coupling to H4. | |
| H4 (Aromatic) | Doublet (d) | 6.90 – 7.10 | Shielded by 5-NH | |
| 5-NH | Broad Singlet | 5.80 – 6.50 | - | Exchangeable; Chemical shift highly conc/temp dependent.[1] |
| 6-CH | Singlet (s) | 2.35 – 2.45 | - | Characteristic methyl on pyridine ring.[1] |
| Amide (CONH | Broad Singlet | ~7.60 | - | cis to Carbonyl oxygen.[1] |
| Amide (CONH | Broad Singlet | ~8.10 | - | trans to Carbonyl oxygen (H-bonded).[1] |
Comparative Analysis: Target vs. Alternatives
Distinguishing the target from impurities requires analyzing specific shift deltas (
Comparison A: Target vs. Precursor (6-methylpicolinamide)
The precursor lacks the 5-amino group. The introduction of the amine causes a dramatic upfield shift of the adjacent proton.[1]
| Feature | Precursor (6-methylpicolinamide) | Target (5-amino-6-methyl...) | Differentiation Logic |
| Aromatic System | AMX System (3H) | AB System (2H) | Precursor has 3 aromatic protons; Target has only 2.[1] |
| H4 Shift | ~7.8 ppm (Triplet/dd) | ~7.0 ppm (Doublet) | Key Indicator: The 5-NH |
| H3 Shift | ~7.9 ppm (Doublet) | ~7.8 ppm (Doublet) | H3 is largely unaffected by the meta-amino group. |
Comparison B: Target vs. Regioisomer (3-amino-6-methyl...)
The 3-amino isomer is a common byproduct if the nitration/amination regioselectivity is uncontrolled.[1]
| Feature | Target (5-Amino) | Isomer (3-Amino) | Differentiation Logic |
| H3 Signal | Absent (Substituted) | Present (~7.0 ppm) | In the 3-amino isomer, the proton ortho to C=O is shielded by NH |
| Coupling ( | Difficult to distinguish by | ||
| Amide Protons | Distinct double hump | Shifted/H-bonded | 3-NH |
Visualization of Electronic Effects
The following diagram illustrates the shielding (Upfield shift) and deshielding (Downfield shift) vectors that validate the assignment.
Caption: Electronic vectors determining the chemical shift hierarchy. The 5-amino group dominates the shielding of H4, while the 2-carboxamide dominates the deshielding of H3.[1]
Experimental Protocol: Validating the Spectrum
To ensure the data matches the comparative table above, follow this specific protocol to minimize solvent-solute exchange broadening.
Reagents & Equipment[1][3][4][5]
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (v/v). Avoid CDCl due to poor solubility and broadening of amide protons.[1] -
Instrument: 400 MHz or higher (required to resolve the aromatic AB system).
Step-by-Step Methodology
-
Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d
. -
Acquisition:
-
D2O Shake (Self-Validation Step):
References
-
Comparison of Pyridine Substituent Effects
-
Synthesis and Characterization of Picolinamide Derivatives
-
General Pyridine NMR Data (BMRB)
-
Solvent Effects on Amides
Sources
HPLC Method for Purity Analysis of 5-amino-6-methylpyridine-2-carboxamide
Executive Summary & Molecule Profile[1][2]
5-amino-6-methylpyridine-2-carboxamide is a critical intermediate often utilized in the synthesis of Factor Xa inhibitors (e.g., Betrixaban analogs). Its analysis presents a classic chromatographic challenge: separating a highly polar, basic heterocyclic amine from its hydrolytic degradants and synthetic precursors.
This guide compares two distinct approaches: a Standard C18 Protocol (often insufficient for polar retention) and an Optimized Pentafluorophenyl (PFP) Protocol (recommended for superior selectivity of basic isomers).
Molecule Characterization
| Property | Value | Analytical Implication |
| Structure | Pyridine ring, -NH2 (C5), -CH3 (C6), -CONH2 (C2) | Multiple H-bond donors/acceptors; high potential for peak tailing on active silanols.[1][2] |
| pKa | ~3.5 (Amide) & ~6.5 (Pyridine N) | The molecule is positively charged at acidic pH. |
| LogP | ~0.4 (Hydrophilic) | Low retention on standard C18 phases; risks co-elution with the solvent front. |
| Key Impurities | 5-nitro precursor, Carboxylic acid (hydrolysis) | Impurities have vastly different polarities; the acid is anionic at neutral pH. |
Methodology Comparison
We evaluated two methodologies. Method A represents a standard starting point in many QC labs. Method B is the engineered solution designed to overcome Method A's limitations regarding retention and peak shape.
Method A: The "Standard" C18 Approach (Baseline)
-
Column: C18 (L1), 5 µm, 150 x 4.6 mm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[3]
-
Mechanism: Hydrophobic interaction.
-
Verdict: Sub-optimal. Due to the molecule's hydrophilicity, retention is weak (
). The basic pyridine nitrogen interacts with residual silanols, causing peak tailing ( ).
Method B: The "Optimized" Fluorophenyl Approach (Recommended)
-
Column: Pentafluorophenyl (PFP) / F5 (L43), 3 µm, 150 x 4.6 mm (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5).
-
Mobile Phase: Ammonium Formate (pH 3.0) / Methanol.
-
Mechanism: Hydrophobic +
- interaction + Dipole-Dipole + Hydrogen Bonding. -
Verdict: Superior. The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich amino-pyridine system. This provides enhanced retention (
) and orthogonal selectivity for regioisomers.
Detailed Experimental Protocols
Reagents & Preparation[1][3][5][6]
-
Diluent: Water:Methanol (90:10 v/v). Note: High organic diluents cause peak distortion for early eluting polar compounds.
-
Buffer Preparation (Method B): Dissolve 1.26 g Ammonium Formate in 1 L water. Adjust pH to 3.0 with Formic Acid.
Method B: Optimized PFP Protocol (Step-by-Step)
-
System Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temp: 35°C (Improves mass transfer for basic compounds)
-
Detection: UV @ 240 nm (Max absorbance of pyridine ring) and 210 nm (Amide tracking).
-
-
Gradient Program:
-
Mobile Phase A: 20 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: Methanol (LC-MS Grade)
-
| Time (min) | % A | % B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Retain polar amine) |
| 15.0 | 40 | 60 | Linear Gradient (Elute hydrophobic precursors) |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
-
System Suitability Criteria:
-
Tailing Factor (Tf): NMT 1.3
-
Resolution (Rs): > 2.0 between Main Peak and nearest impurity (usually the acid hydrolysis product).
-
RSD (n=6): < 1.0% for area.
-
Performance Data & Validation
The following data represents typical performance metrics observed when comparing C18 vs. PFP for aminopyridine carboxamides.
| Parameter | Method A (C18, pH 7) | Method B (PFP, pH 3) | Improvement |
| Retention Time (RT) | 2.1 min (near void) | 5.8 min | +176% (Better capacity factor) |
| Tailing Factor (Tf) | 1.8 (Significant tailing) | 1.1 (Symmetric) | Silanol Suppression |
| Theoretical Plates (N) | ~4,500 | ~12,000 | Higher Efficiency |
| Selectivity ( | 1.1 (vs. 3-amino isomer) | 1.4 (vs. 3-amino isomer) |
Impurity Profile Analysis
The PFP column specifically resolves the two critical impurities:
-
Impurity A (Hydrolysis): 5-amino-6-methylpyridine-2-carboxylic acid. Elutes earlier than main peak on PFP due to repulsion from the stationary phase dipoles at acidic pH.
-
Impurity B (Precursor): 6-methyl-5-nitro-2-carboxamide. Elutes later due to higher hydrophobicity.
Visualizing the Analytical Logic
The following diagrams illustrate the impurity pathways and the decision logic for selecting the PFP method.
Diagram 1: Impurity Origin & Separation Logic
Caption: Chemical lineage of impurities and their resulting elution order on a PFP stationary phase.
Diagram 2: Method Selection Decision Tree
Caption: Decision matrix validating the switch from C18 to PFP based on basicity and polarity.
Discussion: Why Method B Works
The superior performance of Method B relies on Fluorine-Selectivity .
-
Silanol Suppression: Unlike C18, where surface silanols (Si-OH) act as weak cation exchangers causing tailing for bases, high-quality PFP phases are often end-capped and the fluorine atoms create an electron-dense surface that repels the lone pair of the nitrogen, reducing non-specific binding.
-
Shape Selectivity: The planar pyridine ring of the analyte stacks against the phenyl rings of the stationary phase. This is crucial if your synthesis produces regioisomers (e.g., 3-amino vs 5-amino), which have identical mass but different shape vectors. C18 cannot easily distinguish these; PFP can.
References
-
Vertex Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Helix Chromatography.[4] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15765, 2-Amino-6-methylpyridine. PubChem.[5] Retrieved from [Link]
-
Kalyana Chakravarthi, E., et al. (2015).[2] Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 7(3), 79-84.[2] Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved from [Link]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-amino-6-methylpicolinamide and its Analytical Alternatives
In the landscape of pharmaceutical research and drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. 5-amino-6-methylpicolinamide, a substituted picolinamide, represents a class of compounds with significant biological interest. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This guide provides an in-depth, technically-grounded exploration of the predicted mass spectrometry fragmentation pattern of 5-amino-6-methylpicolinamide. It further offers a comparative analysis with alternative analytical methodologies, furnishing researchers, scientists, and drug development professionals with the insights necessary to make informed analytical decisions.
The Rationale Behind the Analysis: Why Fragmentation Matters
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with fragmentation techniques (MS/MS), it allows for the structural characterization of a molecule by breaking it into smaller, predictable fragments. The resulting fragmentation pattern is a unique fingerprint of the molecule, providing a high degree of confidence in its identification. For a molecule like 5-amino-6-methylpicolinamide, with its distinct functional groups—an aromatic pyridine ring, a primary amine, a methyl group, and a carboxamide—the fragmentation pattern offers a wealth of structural information.
This guide will first delve into a theoretical examination of the expected fragmentation of 5-amino-6-methylpicolinamide, based on established principles of mass spectrometry. This predictive approach is necessitated by the current lack of publicly available experimental fragmentation data for this specific molecule. Subsequently, we will benchmark this mass spectrometric approach against other viable analytical techniques, providing a holistic view of the available analytical arsenal.
Predicting the Fragmentation Fingerprint of 5-amino-6-methylpicolinamide
The structure of 5-amino-6-methylpicolinamide suggests several likely fragmentation pathways under common ionization techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI). The protonated molecule, [M+H]⁺, would have a predicted m/z of 152.08.
Key Predicted Fragmentation Pathways:
-
Loss of Ammonia (NH₃): A common fragmentation for primary amines, the loss of a neutral ammonia molecule (17.03 Da) from the protonated parent ion is highly probable. This would result in a fragment ion at m/z 135.05.
-
Loss of the Amide Group (CONH₂): Cleavage of the C-C bond between the pyridine ring and the carboxamide group could lead to the loss of the amide radical (•CONH₂) (44.02 Da), resulting in a fragment at m/z 108.06.
-
Cleavage of the Amide C-N Bond: A characteristic fragmentation of amides involves the cleavage of the amide bond (N-CO), which could lead to the formation of an acylium ion.[1]
-
Ring Fragmentation: The stable aromatic pyridine ring is less likely to fragment under soft ionization conditions but could undergo cleavage at higher collision energies.
The following table summarizes the predicted key fragment ions for 5-amino-6-methylpicolinamide:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Predicted Fragment Structure |
| 152.08 | 135.05 | NH₃ | 6-methylpicolinonitrile cation |
| 152.08 | 108.06 | •CONH₂ | 5-amino-6-methylpyridine radical cation |
Disclaimer: The fragmentation patterns described are predictive and based on the general principles of mass spectrometry for the given functional groups.[2] Experimental verification is required for definitive confirmation.
Visualizing the Predicted Fragmentation
To better illustrate the proposed fragmentation pathways, the following diagram outlines the key bond cleavages.
Caption: Predicted major fragmentation pathways of protonated 5-amino-6-methylpicolinamide.
A Comparative Look: Alternative Analytical Methodologies
While mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and specificity for both qualitative and quantitative analysis, other analytical techniques can also be employed for the characterization of 5-amino-6-methylpicolinamide. The choice of method will depend on the specific research question, available instrumentation, and the complexity of the sample matrix.
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for 5-amino-6-methylpicolinamide |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, followed by detection using UV absorbance. | Robust, widely available, good for quantification. | Lower sensitivity and specificity compared to MS; requires a chromophore. | Suitable for quantification in relatively simple matrices, leveraging the UV absorbance of the pyridine ring. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent separation for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like 5-amino-6-methylpicolinamide.[3] | Less ideal due to the low volatility of the analyte; derivatization adds complexity and potential for artifacts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation. | Lower sensitivity than MS, requires larger sample amounts, not ideal for quantification of trace amounts. | Excellent for definitive structural confirmation of the pure compound. |
Experimental Protocols: A Starting Point for Method Development
For researchers looking to develop an LC-MS/MS method for 5-amino-6-methylpicolinamide, the following protocol provides a robust starting point.
Sample Preparation (for Plasma or Tissue)
-
Protein Precipitation: To 100 µL of plasma or homogenized tissue, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining this moderately polar compound.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A starting condition of 5% B, ramping up to 95% B over several minutes, followed by a re-equilibration step.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions (Predicted):
-
Quantifier: 152.1 → 135.1
-
Qualifier: 152.1 → 108.1
-
Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of 5-amino-6-methylpicolinamide in a biological matrix using LC-MS/MS.
Caption: A standard workflow for the LC-MS/MS analysis of small molecules from biological matrices.
Conclusion: A Path Forward for Analysis
While direct experimental data on the mass spectrometric fragmentation of 5-amino-6-methylpicolinamide remains to be published, a thorough understanding of its chemical structure allows for a robust, predictive model of its behavior. This guide provides a foundational framework for researchers to begin method development for the analysis of this and structurally related compounds. The predicted fragmentation pathways, coupled with the comparative analysis of alternative techniques, empower scientists to select the most appropriate analytical strategy for their research objectives. As with any analytical endeavor, the theoretical must be validated by the empirical, and the protocols outlined herein serve as a scientifically-grounded starting point for such validation.
References
-
Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry. Analytical Biochemistry. [Link]
-
3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers. ResearchGate. [Link]
-
3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers. Rapid Communications in Mass Spectrometry. [Link]
-
A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]
Sources
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of 5-Amino vs. 5-Nitro Pyridine Carboxamides
Executive Summary
In medicinal chemistry, the substitution at the 5-position of the pyridine-2-carboxamide scaffold represents a critical "activity switch." This guide analyzes the transition from 5-nitro (–NO₂) to 5-amino (–NH₂) substituents.
While 5-nitro derivatives often exhibit superior potency in early phenotypic antimicrobial screens due to electrophilic reactivity and bioreductive mechanisms, they frequently fail in development due to genotoxicity (Ames positive) and poor solubility. Conversely, 5-amino derivatives act as bioisosteres that reverse the electronic character of the ring, enabling specific hydrogen-bonding interactions (e.g., kinase hinge binding) and improving the ADMET profile, albeit sometimes requiring further optimization for membrane permeability.[1]
Section 1: Physicochemical & Electronic Profiling[1]
The biological divergence between these two analogues stems from their opposing electronic effects on the pyridine core.
Electronic Character (Hammett Substituent Constants)
-
5-Nitro Group (
): A strong Electron Withdrawing Group (EWG). It pulls electron density away from the pyridine ring and the carboxamide nitrogen.-
Effect: Increases the acidity of the amide proton (NH), making it a stronger hydrogen bond donor (HBD) but a weaker acceptor. It significantly decreases the basicity of the pyridine nitrogen.
-
-
5-Amino Group (
): A strong Electron Donating Group (EDG) via resonance.-
Effect: Increases electron density in the ring. It raises the pKa of the pyridine nitrogen (making it a potential protonation site at physiological pH) and serves as a critical H-bond donor itself.
-
The "Electronic Switch" Visualization
The following diagram illustrates the fundamental shift in chemical behavior and binding potential.
Figure 1: The SAR decision tree showing how the 5-substituent dictates physicochemical properties and target class suitability.
Section 2: Pharmacological Comparison (Case Studies)
Case Study A: Kinase Inhibition (e.g., JAK/PIM Kinases)
In kinase drug discovery, the 5-amino group is often essential.[1] The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the 5-amino group donates a hydrogen bond to a backbone carbonyl or a conserved water molecule.
Comparative Data (Representative):
| Parameter | 5-Nitro Analogue | 5-Amino Analogue | Mechanistic Insight |
| IC₅₀ (Enzymatic) | > 10 µM (Inactive/Weak) | < 50 nM (Potent) | Nitro lacks the H-bond donor required for the "hinge binder" motif. |
| Selectivity | Low (Promiscuous) | High | Amino group geometry enforces specific pocket fit. |
| Solubility (pH 7.4) | Low (< 10 µM) | Moderate (> 100 µM) | Amino group polarity and potential ionization aid aqueous solubility.[1] |
Case Study B: Antimicrobial Activity (e.g., M. tuberculosis)
Here, the trend often reverses.[1] Nitro-heterocycles (like nitroimidazoles and nitropyridines) act as "prodrugs."
-
5-Nitro Mechanism: Inside the bacterium, specific nitroreductases (e.g., Ddn in M. tb) reduce the nitro group. This generates reactive radical species that damage bacterial DNA and cell walls.
-
5-Amino Mechanism: The amino derivative is the product of this reduction. It is often biologically inert against the bacterium because it cannot undergo the oxidative stress-inducing redox cycle.
Section 3: ADMET & Toxicity Profile
This is the most critical differentiator for drug development professionals. The 5-nitro group is a "structural alert" for genotoxicity.
Metabolic Activation vs. Clearance
The metabolic fate of these two groups determines the safety margin of the compound.
Figure 2: Metabolic divergence. The Nitro pathway passes through a toxic hydroxylamine intermediate, whereas the Amino pathway typically leads to safe conjugation and excretion.
Toxicity Data Summary
| Assay | 5-Nitro Result | 5-Amino Result | Interpretation |
| Ames Test | Positive (Strain TA98/TA100) | Negative | Nitro reduction generates DNA-alkylating agents. |
| hERG Inhibition | Variable (often higher risk) | Lower risk | Amino group improves polarity, reducing lipophilic trapping in hERG channel. |
| Microsomal Stability | Low (Rapid reduction) | Moderate/High | Amino group is stable; primary clearance is conjugation (Phase II). |
Section 4: Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Synthesis: Reduction of 5-Nitro to 5-Amino
Context: Converting the nitro precursor to the amino active agent.[2]
-
Dissolve: 1.0 eq of 5-nitro-pyridine-2-carboxamide in Methanol (0.1 M concentration).
-
Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).
-
Reaction: Purge with H₂ gas (balloon pressure, 1 atm) at Room Temperature for 4–6 hours.
-
Validation: Monitor via TLC (Ethyl Acetate/Hexane). The Amino product will be more polar (lower Rf) and stain positive with Ninhydrin (purple/red), whereas the Nitro starting material is UV active but Ninhydrin negative.
-
-
Workup: Filter through Celite to remove Pd/C. Concentrate in vacuo.
Biological Assay: Differential Cytotoxicity (MTT Assay)
Context: Distinguishing between specific target engagement and general nitro-toxicity.
-
Cell Lines: Use HepG2 (liver metabolic competent) and a target-specific cell line (e.g., Ba/F3 dependent on specific kinase).
-
Dosing: Treat cells with 0.1, 1, 10, and 100 µM of Nitro and Amino variants for 48 hours.
-
Readout: Add MTT reagent; measure absorbance at 570 nm.
-
Data Analysis:
-
Specific Efficacy: If Amino IC₅₀ < Nitro IC₅₀ in Ba/F3, the mechanism is specific binding.[1]
-
General Toxicity: If Nitro IC₅₀ is low in HepG2 but Amino IC₅₀ is high, the activity is likely due to non-specific nitro-toxicity.
-
References
-
Structure-Activity Relationship of Pyridine Derivatives Title: Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors. Source: Pharmaceuticals (Basel), 2022.[1][3] URL:[Link]
-
Metabolic Activation of Nitro Groups Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.[1] Source: PMC (NIH), 2019.[1] URL:[Link]
-
Nitropyridines in Synthesis and Activity Title: Nitropyridines in the Synthesis of Bioactive Molecules.[4][5] Source: Molecules (MDPI), 2021.[1] URL:[Link][1]
-
Biological Significance of Pyridines Title: Pyridines - Occurrence and biological significance.[6] Source: Wikipedia (General Reference for Scaffold Properties). URL:[Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of N-Phenylthieno[2,3- b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Amino-6-methylpyridine-2-carboxamide
Essential Safety and Handling Guide for 5-Amino-6-methylpyridine-2-carboxamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5-Amino-6-methylpyridine-2-carboxamide. While specific toxicological data for this compound is limited, its structural similarity to other aminopyridines necessitates a cautious and thorough approach to handling. The guidance herein is synthesized from established safety protocols for analogous compounds and is designed to empower you with the knowledge to work safely and effectively.
Understanding the Risks: A Proactive Approach to Safety
Aminopyridine derivatives are a class of compounds that often exhibit significant biological activity, and with that comes the potential for toxicity. Analogous compounds, such as 2-aminopyridine and 2-amino-6-methylpyridine, are known to be toxic if swallowed, potentially fatal if they come into contact with the skin, and can cause severe skin and eye irritation.[1][2] Inhalation of dusts may also lead to respiratory irritation.[1][2] Therefore, our primary safety objective is to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.
The operational and disposal plans outlined below are designed as a self-validating system of protocols. By understanding the "why" behind each step, you can adapt to varying experimental scales and conditions while maintaining the highest safety standards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling 5-Amino-6-methylpyridine-2-carboxamide. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile or Neoprene Gloves (double-gloved recommended)- Safety Goggles with Side Shields- Lab Coat- NIOSH-approved Particulate Respirator (e.g., N95) | Prevents inhalation of fine powders and minimizes skin contact. Safety goggles provide essential eye protection from airborne particles. |
| Solution Preparation and Transfers | - Nitrile or Neoprene Gloves- Safety Goggles with Side Shields- Lab Coat | Protects against splashes and direct skin/eye contact with the dissolved compound. |
| Running Reactions and Work-up | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat | Offers a higher level of eye protection from potential splashes during reaction quenching or extractions. |
| Handling Concentrated Solutions (>1M) | - Nitrile or Neoprene Gloves (double-gloved)- Chemical Splash Goggles and Face Shield- Chemical-resistant Apron over Lab Coat | Provides enhanced protection for eyes, face, and body due to the increased risk associated with higher concentrations. |
| Large-Scale Operations (>5g) | - Impervious Gloves (e.g., Butyl Rubber)- Chemical Splash Goggles and Face Shield- Full-body Protective Suit or Chemical-resistant Apron- NIOSH-approved Respirator | Ensures comprehensive protection during activities with a greater potential for significant exposure. |
Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use.[1] If working with solvents, consult a glove compatibility chart to ensure the chosen material provides adequate protection.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risks.
Preparation and Weighing
-
Designated Work Area: All work with solid 5-Amino-6-methylpyridine-2-carboxamide should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[3][4]
-
Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
-
Weighing: When weighing the solid, use a chemical fume hood or a balance with a draft shield to prevent the dispersal of dust.[5] Handle the container carefully to avoid generating airborne dust.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp paper towel to collect any residual powder. Dispose of the paper towel as hazardous waste.
Running the Reaction
-
Glassware: Ensure all glassware is clean, dry, and free of any defects.
-
Reagent Addition: Add reagents slowly and in a controlled manner to avoid splashing.
-
Reaction Monitoring: Monitor the reaction from a safe distance, and do not leave it unattended.
-
Work-up: Conduct all quenching and extraction procedures in a chemical fume hood. Be mindful of potential pressure build-up during quenching.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][7]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials that have come into contact with 5-Amino-6-methylpyridine-2-carboxamide, including gloves, pipette tips, and contaminated paper towels, must be disposed of as hazardous waste.[3]
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate solvent waste container. Do not mix incompatible waste streams.
-
Empty Containers: "Empty" containers that once held 5-Amino-6-methylpyridine-2-carboxamide must also be treated as hazardous waste, as they may retain residual amounts of the chemical.[3]
-
Consult Local Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.[4][8]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for Handling 5-Amino-6-methylpyridine-2-carboxamide.
By integrating these safety measures into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always remember to consult the most current Safety Data Sheet (SDS) for any chemical before use and to follow all institutional safety guidelines.
References
- Jubilant Ingrevia. (2024, February 9).
- University of Georgia Office of Research. 4-Aminopyridine-504-24-5.docx.
- Sigma-Aldrich. (2025, November 6).
- TCI Chemicals. (2025, January 2).
- S D Fine-Chem Limited. 4-aminopyridine.
- Suvchem Laboratory Chemicals. 2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE).
- Oxford Lab Fine Chem LLP. (p-Amino pyridine ) MSDS CAS.
- ECHEMI.
- Fisher Scientific. (2024, March 29).
- Sigma-Aldrich. (2025, November 6).
- TCI Chemicals. (2025, May 26).
- Fisher Scientific. (2024, March 29).
- CDH Fine Chemical.
- ChemicalBook. (2025, July 26).
- AK Scientific, Inc. N-(2',6'-Dimethylphenl)-2-pyridine carboxamide.
- Biochem Chemopharma.
- Environmental Protection Agency (EPA). Aminopyridines.
- Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No..
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. biochemopharma.fr [biochemopharma.fr]
- 3. research.uga.edu [research.uga.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
